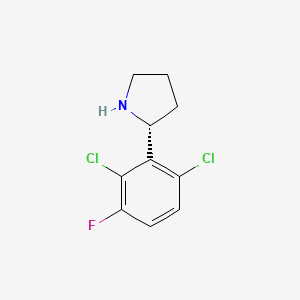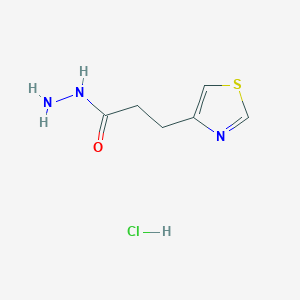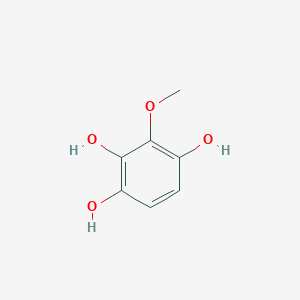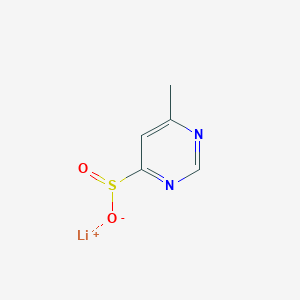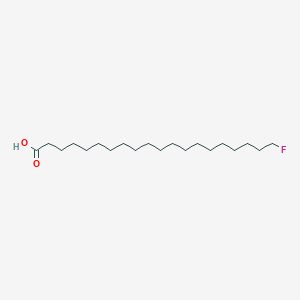
20-Fluoroeicosanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
20-Fluoroeicosanoic acid: is a long-chain fatty acid with the molecular formula C20H39FO2 . It is a derivative of eicosanoic acid, where one of the hydrogen atoms is replaced by a fluorine atom at the 20th position . This compound is part of the fluoro fatty acids family and has unique properties due to the presence of the fluorine atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 20-Fluoroeicosanoic acid typically involves the fluorination of eicosanoic acid. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor . The reaction is usually carried out under controlled conditions to prevent over-fluorination and to ensure the selective introduction of the fluorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as electrochemical fluorination or the use of specialized fluorinating reagents that allow for high yield and purity. These methods are optimized to ensure consistency and cost-effectiveness in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 20-Fluoroeicosanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 20-Fluoroeicosanoic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties .
Biology: In biological research, it is used to study the effects of fluorinated fatty acids on cellular processes and metabolism .
Medicine: The compound is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a component in pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with enhanced properties such as increased stability and resistance to degradation .
Mecanismo De Acción
The mechanism of action of 20-Fluoroeicosanoic acid involves its interaction with biological membranes and enzymes. The presence of the fluorine atom can alter the compound’s lipophilicity and reactivity, affecting its interaction with molecular targets. It can modulate enzyme activity and influence signaling pathways involved in lipid metabolism and inflammation .
Comparación Con Compuestos Similares
Eicosanoic acid: The non-fluorinated parent compound.
20-Chloroeicosanoic acid: A similar compound with a chlorine atom instead of fluorine.
20-Bromoeicosanoic acid: A similar compound with a bromine atom instead of fluorine.
Uniqueness: 20-Fluoroeicosanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological systems .
Propiedades
Fórmula molecular |
C20H39FO2 |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
20-fluoroicosanoic acid |
InChI |
InChI=1S/C20H39FO2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1-19H2,(H,22,23) |
Clave InChI |
SVYIZBOEYBHVGJ-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCCCC(=O)O)CCCCCCCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


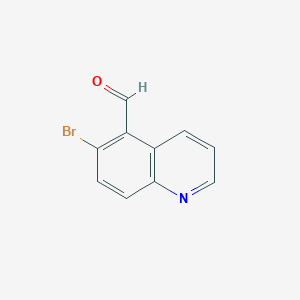
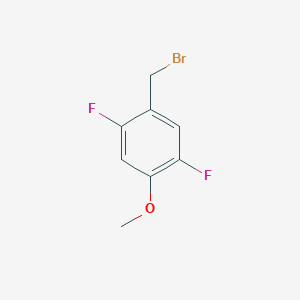
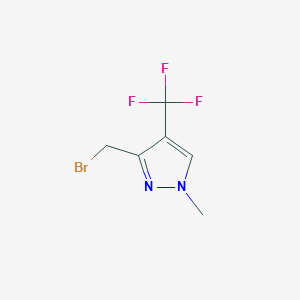
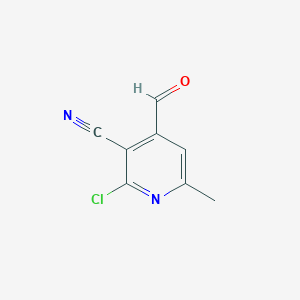
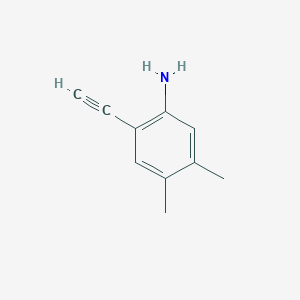
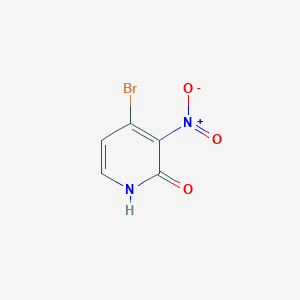
![4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12951532.png)
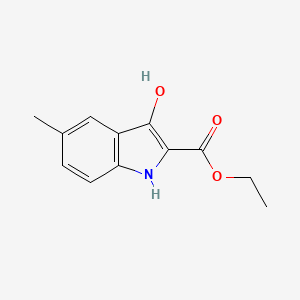
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo-](/img/structure/B12951538.png)
